n-Oleoylethanolamine
n-Oleoylethanolamine
Oleoyl ethanolamide is an N-(long-chain-acyl)ethanolamine that is the ethanolamide of oleic acid. The monounsaturated analogue of the endocannabinoid anandamide. It has a role as a PPARalpha agonist, an EC 3.5.1.23 (ceramidase) inhibitor and a geroprotector. It is a N-(long-chain-acyl)ethanolamine, an endocannabinoid and a N-acylethanolamine 18:1. It is functionally related to an oleic acid.
n-Oleoylethanolamine is a natural product found in Drosophila melanogaster, Apis cerana, and other organisms with data available.
n-Oleoylethanolamine is a natural product found in Drosophila melanogaster, Apis cerana, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
111-58-0
VCID:
VC20847695
InChI:
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)
SMILES:
CCCCCCCCC=CCCCCCCCC(=O)NCCO
Molecular Formula:
C20H39NO2
Molecular Weight:
325.5 g/mol
n-Oleoylethanolamine
CAS No.: 111-58-0
Cat. No.: VC20847695
Molecular Formula: C20H39NO2
Molecular Weight: 325.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Oleoyl ethanolamide is an N-(long-chain-acyl)ethanolamine that is the ethanolamide of oleic acid. The monounsaturated analogue of the endocannabinoid anandamide. It has a role as a PPARalpha agonist, an EC 3.5.1.23 (ceramidase) inhibitor and a geroprotector. It is a N-(long-chain-acyl)ethanolamine, an endocannabinoid and a N-acylethanolamine 18:1. It is functionally related to an oleic acid. n-Oleoylethanolamine is a natural product found in Drosophila melanogaster, Apis cerana, and other organisms with data available. |
|---|---|
| CAS No. | 111-58-0 |
| Molecular Formula | C20H39NO2 |
| Molecular Weight | 325.5 g/mol |
| IUPAC Name | N-(2-hydroxyethyl)octadec-9-enamide |
| Standard InChI | InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23) |
| Standard InChI Key | BOWVQLFMWHZBEF-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)NCCO |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCO |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCO |
| Appearance | Unit:100 mgPurity:98+%Physical solid |
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